2,3,6-Trifluorophenacyl bromide
Overview
Description
2,3,6-Trifluorophenacyl bromide: is a chemical compound with the molecular formula C8H4BrF3O and a molecular weight of 253.02 g/mol . It is also known by its IUPAC name, 2-bromo-1-(2,3,6-trifluorophenyl)ethanone . This compound is characterized by the presence of three fluorine atoms on the phenyl ring and a bromine atom on the ethanone group, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-Trifluorophenacyl bromide can be synthesized through the bromination of 2,3,6-trifluoroacetophenone. The reaction typically involves the use of bromine in the presence of a solvent such as acetic acid or carbon disulfide . The reaction conditions include maintaining a controlled temperature to ensure the selective bromination of the acetophenone derivative.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trifluorophenacyl bromide undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions:
Nucleophilic substitution: Reagents such as sodium methoxide, sodium ethoxide, or primary amines in solvents like ethanol or methanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in solvents like tetrahydrofuran or ethanol.
Major Products Formed:
Nucleophilic substitution: Formation of substituted phenacyl derivatives.
Oxidation: Formation of trifluorophenylacetic acid or other oxidized products.
Reduction: Formation of trifluorophenylethanol or other reduced products.
Scientific Research Applications
2,3,6-Trifluorophenacyl bromide has several scientific research applications, including:
Organic synthesis:
Medicinal chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients, particularly those requiring trifluoromethyl groups for enhanced bioactivity.
Material science: It is used in the preparation of fluorinated polymers and materials with unique properties such as increased thermal stability and chemical resistance.
Analytical chemistry: It is used as a derivatizing agent for the analysis of various compounds by techniques such as gas chromatography and mass spectrometry.
Mechanism of Action
The mechanism of action of 2,3,6-trifluorophenacyl bromide involves its reactivity as an electrophile due to the presence of the bromine atom. The bromine atom can be readily displaced by nucleophiles, making it a versatile reagent in organic synthesis. The trifluorophenyl group imparts unique electronic and steric properties to the molecule, influencing its reactivity and interactions with other molecules.
Comparison with Similar Compounds
- 2,4,6-Trifluorophenacyl bromide
- 2,3,5-Trifluorophenacyl bromide
- 2,3,6-Trifluorophenacyl chloride
Comparison: 2,3,6-Trifluorophenacyl bromide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which affects its reactivity and the types of reactions it can undergo. Compared to other trifluorophenacyl derivatives, it offers distinct electronic properties and steric effects, making it suitable for specific synthetic applications where these properties are desired .
Properties
IUPAC Name |
2-bromo-1-(2,3,6-trifluorophenyl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF3O/c9-3-6(13)7-4(10)1-2-5(11)8(7)12/h1-2H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHDMYLKOXLOJJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)CBr)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269664 | |
Record name | 2-Bromo-1-(2,3,6-trifluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301269664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886762-81-8 | |
Record name | 2-Bromo-1-(2,3,6-trifluorophenyl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=886762-81-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(2,3,6-trifluorophenyl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301269664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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